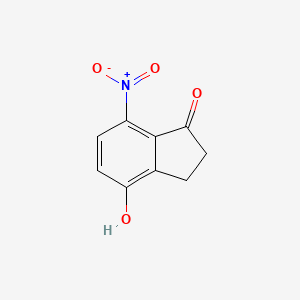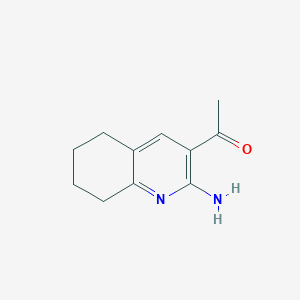
5-(Allyloxy)-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Allyloxy)-2-methyl-1H-indole: is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with an allyloxy group at the 5-position and a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Allyloxy)-2-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindole and allyl bromide.
Allylation Reaction: The allylation of 2-methylindole is carried out using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Allyloxy)-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to convert specific functional groups into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl or carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(Allyloxy)-2-methyl-1H-indole is used as a building block in organic synthesis
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may serve as a lead compound for developing new biologically active molecules.
Medicine: Indole derivatives have shown promise in medicinal chemistry for their potential therapeutic properties. This compound could be explored for its potential as an anti-inflammatory, anticancer, or antiviral agent.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(Allyloxy)-2-methyl-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The allyloxy group can enhance the compound’s binding affinity and specificity for its target, leading to desired biological effects. The indole core is known to participate in π-π stacking interactions and hydrogen bonding, which can further influence the compound’s activity.
Comparaison Avec Des Composés Similaires
5-Allyloxy-1-aryl-tetrazoles: These compounds share the allyloxy group but have a different core structure, leading to distinct chemical and biological properties.
4-Allyl-1-aryl-tetrazole-5-ones: Similar to the above, these compounds have an allyl group and a tetrazole core.
Uniqueness: 5-(Allyloxy)-2-methyl-1H-indole is unique due to its indole core, which imparts specific electronic and steric properties. The presence of both the allyloxy and methyl groups further distinguishes it from other indole derivatives, potentially leading to unique reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-methyl-5-prop-2-enoxy-1H-indole |
InChI |
InChI=1S/C12H13NO/c1-3-6-14-11-4-5-12-10(8-11)7-9(2)13-12/h3-5,7-8,13H,1,6H2,2H3 |
Clé InChI |
BPPUQIGFTVLHIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1)C=CC(=C2)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-](/img/structure/B15070261.png)
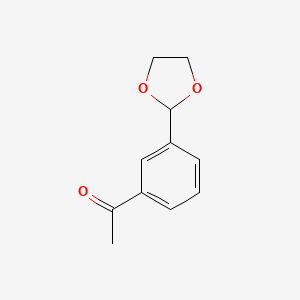
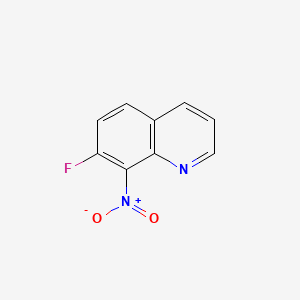
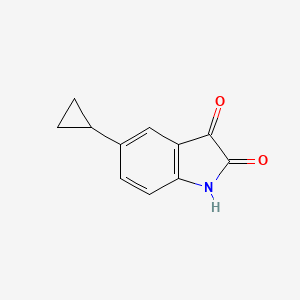
![9H-Pyrano[3,2-e]benzothiazole](/img/structure/B15070280.png)
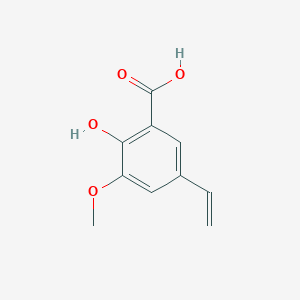
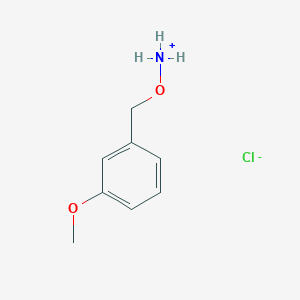

![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)
